molecular formula C21H25ClN2O4S B2599056 3-chloro-2-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234950-71-0

3-chloro-2-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2599056
CAS No.: 1234950-71-0
M. Wt: 436.95
InChI Key: IYHMHXHAYUDVBE-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H25ClN2O4S and its molecular weight is 436.95. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

  • Membrane-bound Phospholipase A2 Inhibitors

    A series of substituted benzenesulfonamides, including derivatives similar in structure to the queried compound, has been synthesized and evaluated for their potential as membrane-bound phospholipase A2 inhibitors. These compounds have shown significant efficacy in vitro and reduced the size of myocardial infarction in animal models, highlighting their potential therapeutic application in cardiovascular diseases (Oinuma et al., 1991).

  • Carbonic Anhydrase Inhibitors

    Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been developed as potent inhibitors of human carbonic anhydrase isoforms, particularly hCA IX, a target for anticancer agents. These compounds exhibit selectivity and potency that could be beneficial in treating cancers (Lolak et al., 2019).

  • Antimicrobial Activity

    Some novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides have been synthesized and screened for their in vitro antimicrobial activity. Compounds within this class have shown significant activity against various microbial strains, suggesting their potential as antimicrobial agents (Desai et al., 2016).

  • Antioxidant and Enzyme Inhibitory Profile

    Sulfonamides incorporating 1,3,5-triazine structural motifs have been assessed for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds exhibit moderate antioxidant activity and significant inhibitory effects, suggesting potential applications in diseases associated with oxidative stress and enzyme dysfunction (Lolak et al., 2020).

Properties

IUPAC Name

3-chloro-2-methyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-16-19(22)8-5-9-20(16)29(26,27)23-14-17-10-12-24(13-11-17)21(25)15-28-18-6-3-2-4-7-18/h2-9,17,23H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHMHXHAYUDVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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